molecular formula C4H6N4O2 B15303711 1-Ethyl-4-nitro-1H-1,2,3-triazole

1-Ethyl-4-nitro-1H-1,2,3-triazole

Cat. No.: B15303711
M. Wt: 142.12 g/mol
InChI Key: VBFITRYPXPRYRG-UHFFFAOYSA-N
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Description

Overview of 1,2,3-Triazole Chemistry in Heterocyclic Research

1,2,3-triazoles are five-membered heterocyclic rings containing three adjacent nitrogen atoms. nih.gov This structural motif is not found in nature, yet it has garnered immense interest from synthetic chemists. acs.org The stability of the 1,2,3-triazole ring, coupled with its capacity to form various non-covalent bonds, makes it a valuable component in the design of new molecules. nih.gov The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible in high yields. nih.govfrontiersin.org This has led to their widespread application in medicinal chemistry, materials science, and agrochemicals. nih.govtandfonline.com

The Role of Nitrated 1,2,3-Triazoles in Contemporary Chemical Science

The introduction of a nitro group (-NO2) onto the 1,2,3-triazole ring gives rise to nitrated 1,2,3-triazoles, a class of compounds with distinct and powerful properties. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic and chemical characteristics of the triazole ring. This unique combination of a nitrogen-rich heterocyclic core and an energy-rich nitro group makes these compounds promising candidates for energetic materials. researchgate.netacs.org Research in this area focuses on synthesizing new derivatives with high energy density, good thermal stability, and low sensitivity to impact and friction. researchgate.net For instance, the synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles has been achieved with high yields through a copper-catalyzed cycloaddition or oxidation reaction. frontiersin.org

Specific Research Focus on 1-Ethyl-4-nitro-1H-1,2,3-triazole

Within the class of nitrated triazoles, 1-Ethyl-4-nitro-1H-1,2,3-triazole (C4H6N4O2) serves as a specific subject of academic inquiry. nih.gov Its structure features an ethyl group at the N1 position and a nitro group at the C4 position of the 1,2,3-triazole ring. This particular substitution pattern influences its physical and chemical properties, making it a target for synthesis and characterization studies. Research on this and similar compounds aims to understand the structure-property relationships in nitrated triazoles, which is crucial for the rational design of new functional materials.

Historical Context of Triazole Synthesis and Derivatization

The term "triazole" was first introduced in the early 1880s. mdpi.com However, the synthesis of 1,2,3-triazoles was historically challenging. A significant breakthrough came with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. acs.org This reaction, while powerful, often produced a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) under thermal conditions. wikipedia.org A major advancement occurred in 2001 with the introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and coworkers. mdpi.com This "click" reaction provided a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.com Since then, various other catalytic systems, including ruthenium for the synthesis of 1,5-disubstituted triazoles, have been developed, further expanding the synthetic toolbox for creating a diverse range of triazole derivatives. wikipedia.org

Interactive Data Table: Properties of Selected Triazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
1,2,3-TriazoleC2H3N369.07Parent aromatic heterocycle. wikipedia.org
1-Ethyl-4-nitro-1H-1,2,3-triazoleC4H6N4O2142.11Subject of specific research focus. nih.gov
3-Nitro-1H-1,2,4-triazoleC2H2N4O2114.06Used in agriculture and pharmaceuticals. chemimpex.com

Detailed Research Findings

The synthesis of 1-substituted 4-formyl-1,2,3-triazoles, which can be precursors to nitro-triazoles, is often achieved through a two-step process involving a copper-catalyzed azide-alkyne cycloaddition followed by oxidation. mdpi.com For example, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized on a multigram scale. mdpi.com This intermediate can then react with primary amines to yield various 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com

Nitrated triazoles are a significant focus in the field of energetic materials. The introduction of nitro groups increases the nitrogen and oxygen content, contributing to a higher density and enthalpy of formation, which are desirable properties for explosives. nih.gov For example, combining nitro and amino groups on a 1,2,3-triazole structure has led to high-performance energetic materials. nih.gov

Properties

IUPAC Name

1-ethyl-4-nitrotriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-7-3-4(5-6-7)8(9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFITRYPXPRYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 1 Ethyl 4 Nitro 1h 1,2,3 Triazole and Its Chemical Transformations

Isomerism and Tautomerism in Nitro-1,2,3-Triazole Systems

The substitution pattern on the 1,2,3-triazole ring gives rise to various isomeric forms, each with distinct structural and electronic properties. In the context of 4-nitro-1,2,3-triazole, the position of the substituent (e.g., an ethyl group) on one of the three nitrogen atoms leads to 1H-, 2H-, and 3H-isomers.

Structural Analysis of 1H-, 2H-, and 3H-Isomers of 4-Nitro-1,2,3-triazole

1H-Isomer (e.g., 1-Ethyl-4-nitro-1H-1,2,3-triazole): In N-1 substituted triazoles, the bond lengths within the triazole ring are unequal. The N(1)–N(2) bond possesses more single-bond character and is therefore longer than the N(2)–N(3) bond, which has more double-bond character. nih.gov The presence of an electron-withdrawing nitro group at the C-4 position slightly shortens the N(2)–N(3) bond. nih.gov For the parent 1H-1,2,3-triazole, highly accurate measurements have determined the bond distances and angles, which serve as a foundational model for its substituted derivatives. nih.gov

2H-Isomer (e.g., 2-Ethyl-4-nitro-1H-1,2,3-triazole): In contrast to the 1H-isomer, the 2H-isomer displays greater symmetry. In 2-substituted triazoles, the two N–N bonds (N(1)-N(2) and N(2)-N(3)) are approximately equal in length. nih.gov Spectroscopic studies of the parent 2H-1,2,3-triazole have provided precise structural data, confirming its C2v symmetry. nih.gov

3H-Isomer (1-Ethyl-5-nitro-1H-1,2,3-triazole): The 3H-isomer is structurally equivalent to the 1H-isomer but with the substituent and the nitro group interchanged relative to the nitrogen positions. The alkylation of sodium 4-nitro-1,2,3-triazolate with ethyl bromide has been shown to produce a small amount of the N3-isomer, 1-ethyl-5-nitro-1,2,3-triazole, whose structure was confirmed via X-ray analysis of its copper(II) complex. researchgate.net

A comparative table of structural parameters for the parent triazole isomers provides insight into the effects of N-substitution.

Parameter 1H-1,2,3-Triazole 2H-1,2,3-Triazole
Symmetry CsC2v
N(1)-N(2) Bond Length (Å) <0.0008 Å uncertainty<0.0015 Å uncertainty
N(2)-N(3) Bond Length (Å) <0.0008 Å uncertainty<0.0015 Å uncertainty
Internal Bond Angles <0.06° uncertainty<0.2° uncertainty
Data derived from semi-experimental equilibrium structures of parent compounds. nih.gov

Interconversion Pathways and Equilibrium Studies

The different isomers of nitro-1,2,3-triazoles can exist in equilibrium, and their relative populations are influenced by various factors.

Tautomerism: The parent 1H- and 2H-1,2,3-triazoles can interconvert through intramolecular hydrogen migration, a process known as tautomerization. nih.gov In the gas phase, the 2H-tautomer is estimated to be more stable. nih.gov However, in polar solvents like water, the equilibrium shifts, and the 1H-tautomer is preferentially stabilized, with a reported 1H/2H ratio of approximately 1:2 in aqueous solution. acs.orgnih.gov

Alkylation Equilibrium: The alkylation of 4-nitro-1,2,3-triazole typically results in a mixture of isomers, with the N2-substituted product predominating over the N1-isomer. osti.gov For instance, the reaction of sodium 4-nitro-1,2,3-triazolate with ethyl bromide yields a mixture of 1-ethyl-4-nitro-1,2,3-triazole (N1), 2-ethyl-4-nitro-1,2,3-triazole (N2), and 1-ethyl-5-nitro-1,2,3-triazole (N3) in a molar ratio of approximately 4:8:1. researchgate.net This distribution can be altered by changing the alkylating agent and solvent.

Rearrangement Reactions: Under certain conditions, substituted triazoles can undergo rearrangements. The Cornforth rearrangement, for example, involves a triazole-diazoimine equilibrium that can be used to replace an aryl substituent with an alkyl group on the triazole ring, providing a pathway for the interconversion of N-substituted triazoles. mdpi.com

Reaction Mechanisms in Triazole Ring Formation and Functionalization

The synthesis of the 1,2,3-triazole ring is most famously achieved through cycloaddition reactions, with metal catalysis playing a key role in controlling the reaction's efficiency and regioselectivity.

Detailed Mechanistic Cycles of Metal-Catalyzed Cycloadditions

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is the fundamental reaction for forming the 1,2,3-triazole ring. nih.gov However, the thermal reaction often yields a mixture of regioisomers. nih.govresearchgate.net The introduction of metal catalysts, known as metal-catalyzed azide-alkyne cycloaddition (MAAC), has revolutionized this process. nih.govacs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Ru(Cp*)(COD)Cl, direct the cycloaddition to yield 1,5-disubstituted 1,2,3-triazoles. nih.govacs.orgmdpi.com The proposed mechanism starts with the coordination of the alkyne and azide to the ruthenium center, forming an activated intermediate. mdpi.com This is followed by cyclization and subsequent release of the 1,5-disubstituted triazole product. mdpi.com

Pathways of Nucleophilic Attack and Cyclization Reactions

Besides metal-catalyzed cycloadditions, the triazole ring can be formed through various pathways involving nucleophilic attack and subsequent cyclization.

Nucleophilic Attack on Azides: One mechanism involves the nucleophilic attack of an acetylide on the terminal nitrogen of an azide. This forms a triazenide intermediate, which then undergoes a 5-endo-dig or 6π-electrocyclization to form the triazole ring. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions provide efficient routes to functionalized triazoles. For example, a tandem reaction can proceed through the initial formation of a Schiff base, which then participates in a 1,3-dipolar cycloaddition. The resulting intermediate undergoes oxidative aromatization to yield the final triazole product. beilstein-journals.org

Base-Promoted Cyclizations: The reaction between β-carbonyl phosphonates and azides can be promoted by bases like cesium carbonate. This method is highly regioselective and proceeds through a cesium-chelated Z-enolate intermediate, which acts as an efficient dipolarophile in the [3+2] cycloaddition. nih.gov

Understanding Regioselectivity in Substitution Reactions

Achieving regioselectivity—the ability to control where substituents attach to the triazole ring—is a critical aspect of triazole chemistry.

Transformations Involving the Nitro Group

The nitro group is a key functional moiety that can be chemically altered to introduce a range of other functionalities, thereby modifying the properties of the parent molecule.

A fundamental transformation of nitro-triazoles is the reduction of the nitro group to an amine group. This conversion is a critical step in the synthesis of various derivatives, as the resulting amino group can serve as a handle for further functionalization. While specific studies on the reduction of 1-ethyl-4-nitro-1H-1,2,3-triazole are not extensively detailed in the provided search results, the reduction of the parent 4-nitro-2H-1,2,3-triazole is well-documented and provides a strong analogy.

Catalytic hydrogenation is a common and efficient method for this transformation. The process typically involves the use of hydrogen gas in the presence of a metal catalyst, with palladium on carbon (Pd/C) being a frequently employed catalyst. mdpi.com This method is generally carried out under controlled conditions to ensure the selective reduction of the nitro group without affecting the integrity of the triazole ring. mdpi.com The resulting product would be 1-ethyl-4-amino-1H-1,2,3-triazole.

Table 1: General Conditions for Catalytic Hydrogenation of Nitro-Triazoles

ReactantReagentsProductReference
4-Nitro-2H-1,2,3-triazoleH₂, Pd/C4-Amino-2H-1,2,3-triazole mdpi.com

This table represents a general method applicable to nitro-triazoles.

The synthesis of energetic derivatives from 1-ethyl-4-nitro-1H-1,2,3-triazole is a key area of interest in the development of high-energy materials. While direct synthesis of a nitratomethyl derivative from this specific compound is not detailed in the provided search results, the synthesis of trinitromethyl-substituted 1H-1,2,4-triazoles highlights a strategy for introducing highly energetic groups. nih.gov

A plausible, though not explicitly documented, route to a nitratomethyl derivative could involve the initial formation of a hydroxymethyl group at the 4-position of the 1-ethyl-1H-1,2,3-triazole, followed by nitration. The synthesis of related energetic materials often involves the introduction of nitro groups to enhance performance. nih.govrsc.org The combination of a triazole ring with energetic moieties like nitro groups contributes to high density and positive heats of formation. rsc.org

Derivatization and Functionalization Strategies

Further diversification of the 1-ethyl-4-nitro-1H-1,2,3-triazole scaffold can be achieved through various derivatization and functionalization reactions.

Quaternization of the triazole ring is a powerful method for creating energetic ionic compounds. nih.gov Studies on N-alkyl-4-nitro-1,2,3-triazoles have shown that these compounds can undergo regioselective quaternization. nih.gov For instance, the reaction of N-alkyl-4-nitro-1,2,3-triazoles with reagents like perchloric acid in tert-butanol (B103910) can lead to the formation of triazolium salts. nih.gov It is noted that alkyl halides are generally not reactive enough to cause quaternization with N-substituted 4-nitro-1,2,3-triazoles under standard alkylation conditions. nih.gov

Table 2: Example of a Quaternization Reaction

ReactantReagentsProductReference
N-butyl-4-nitro-1,2,3-triazolet-BuOH-HClO₄1-Butyl-3-(tert-butyl)-4-nitro-1H-1,2,3-triazol-3-ium perchlorate nih.gov

This table illustrates a quaternization reaction on a related N-substituted 4-nitro-1,2,3-triazole.

The synthesis of 1-ethyl-4-nitro-1H-1,2,3-triazole itself is an example of functional group interconversion, specifically the alkylation of 4-nitro-1,2,3-triazole. This reaction can produce a mixture of N1, N2, and N3-alkylated isomers, and the regioselectivity can be influenced by the reaction conditions. nih.gov The alkylation of 1,2,4-triazole (B32235) with various alkyl halides has also been studied, showing that the ratio of isomers can be dependent on the base and solvent used. researchgate.net

Another important functional group interconversion is the transformation of a formyl group. For example, 1-substituted 4-formyl-1,2,3-triazoles can be synthesized and subsequently reacted with primary amines. mdpi.com This involves a Cornforth-type rearrangement and hydrolysis to yield different 1-alkyl-4-formyl-1,2,3-triazoles, demonstrating the versatility of the triazole ring for further modifications. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 4 Nitro 1h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-Ethyl-4-nitro-1H-1,2,3-triazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of the molecule.

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For 1-Ethyl-4-nitro-1H-1,2,3-triazole, the spectrum would be expected to show distinct signals for the ethyl group protons and the proton on the triazole ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern arising from spin-spin coupling. The chemical shift of the triazole ring proton is influenced by the electron-withdrawing nitro group and the electronic environment of the heterocyclic ring.

In related 1,4-disubstituted 1,2,3-triazoles, the triazole proton signal typically appears as a singlet in the range of δ 7.5–8.5 ppm. nih.govrsc.org For instance, in 1-benzyl-4-phenyl-1H-1,2,3-triazole, the triazole proton resonates at δ 7.62 ppm. rsc.org The specific chemical shift for the triazole proton in 1-Ethyl-4-nitro-1H-1,2,3-triazole would provide insight into the electronic effects of the ethyl and nitro substituents.

Table 1: Representative ¹H NMR Data for Substituted 1,2,3-Triazoles

Compound Solvent Triazole Proton (δ, ppm) Other Key Signals (δ, ppm)
1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 7.62 (s) 7.79 (d, 2H), 7.40 (t, 2H), 7.31-7.33 (m, 3H), 5.51 (s, 2H)
1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 7.77 (s) 7.83-7.84 (m, 2H), 7.42 (t, 2H), 7.32 (t, 1H), 4.47-4.55 (m, 1H)
1-(4-Methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 7.62 (s) 7.79 (d, 2H), 7.40 (t, 2H), 7.31-7.33 (m, 3H), 6.91 (d, 2H), 5.51 (s, 2H), 3.82 (s, 3H)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 1-Ethyl-4-nitro-1H-1,2,3-triazole, the spectrum would show distinct signals for the two carbons of the ethyl group and the two carbons of the triazole ring. The chemical shifts of the triazole ring carbons are particularly informative. In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons typically resonate in the ranges of 139–149 ppm and 122–128 ppm, respectively. nih.gov The presence of the electron-withdrawing nitro group at the C4 position would be expected to shift the C4 signal downfield.

Table 2: Representative ¹³C NMR Data for Substituted 1,2,3-Triazoles

Compound Solvent C4 (δ, ppm) C5 (δ, ppm) Other Key Signals (δ, ppm)
1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 147.8 118.5 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 60.3, 21.4
1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 147.2 117.3 130.8, 128.7, 127.9, 125.5, 60.0, 33.5, 25.1, 25.0
1-(4-Methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole rsc.org CDCl₃ 147.8 118.5 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 60.3, 21.4

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in a molecule. In 1-Ethyl-4-nitro-1H-1,2,3-triazole, this technique can distinguish between the three nitrogen atoms of the triazole ring and the nitrogen atom of the nitro group. The chemical shifts of the triazole nitrogens are sensitive to their position in the ring and the nature of the substituents. For instance, in 1,2,4-triazole (B32235) derivatives, ¹⁵N NMR has been used to assign the positions of nitrogen atoms. ipb.pt The ¹⁵N chemical shift of the nitro group would be expected to appear in a characteristic downfield region.

While not directly applicable to 1-Ethyl-4-nitro-1H-1,2,3-triazole itself, ¹⁹F NMR is an invaluable technique for characterizing fluorinated derivatives. If a fluorine atom were introduced into the ethyl group or as a substituent on the triazole ring, ¹⁹F NMR would provide a clean and sensitive signal. The chemical shift and coupling constants of the fluorine signal would offer detailed information about its electronic environment and proximity to other atoms. For example, in a study of a fluorinated triazole derivative, the ¹⁹F NMR signal for the CF-triazole appeared at -149.72 ppm. rsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complete structure of 1-Ethyl-4-nitro-1H-1,2,3-triazole.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the relationship between the -CH₂ and -CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the ethyl proton signals to the corresponding ethyl carbon signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically over 2-3 bonds). ipb.pt This technique would be instrumental in confirming the attachment of the ethyl group to the N1 position of the triazole ring by showing a correlation between the ethyl protons and the triazole ring carbons (C4 and C5). It would also confirm the position of the nitro group by showing correlations between the triazole proton and the triazole carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 1-Ethyl-4-nitro-1H-1,2,3-triazole, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational modes include:

N-O stretching of the nitro group, which typically appears as two strong bands in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-H stretching of the ethyl group and the triazole ring, usually observed in the 2850-3100 cm⁻¹ region.

C=N and N=N stretching of the triazole ring, which contribute to the fingerprint region of the spectrum, generally between 1400 and 1600 cm⁻¹.

C-N stretching vibrations.

In similar triazole compounds, characteristic peaks have been observed for these functional groups, aiding in their identification. researchgate.netijrpc.com

Table 3: Characteristic IR Absorption Frequencies for Substituted Triazoles

Compound Key Functional Groups Characteristic Absorption Bands (cm⁻¹)
1,2,4-Triazole researchgate.net C-H (aromatic), N-H 3097, 3032, 3126
1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org C-H, C=C, C=N 3133, 3064, 1469, 1222
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole rsc.org NO₂ 1519 (asymmetric), 1346 (symmetric)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of 1-Ethyl-4-nitro-1H-1,2,3-triazole. The molecular formula for this compound is C4H6N4O2, giving it a precise molecular weight that can be confirmed by high-resolution mass spectrometry (HRMS). nih.gov Electrospray ionization (ESI) is a common technique used for the analysis of such triazole derivatives. nih.gov

Under mass spectrometric conditions, the protonated molecule [M+H]+ undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pattern provides valuable structural information. A common fragmentation pathway observed for 1,2,3-triazole rings is the neutral loss of a nitrogen molecule (N2). nih.gov For 1-Ethyl-4-nitro-1H-1,2,3-triazole, key fragmentation steps would likely involve the loss of the nitro group (NO2), the ethyl group (C2H5), and the characteristic N2 molecule from the triazole ring. The study of related nitrotriazole compounds shows that fragmentation can also involve the nitro group, such as the formation of an NO2- anion or the loss of an OH radical in negative ion mode. rsc.orgnih.gov

The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, the initial loss of specific fragments can help differentiate it from its other regioisomers.

Table 1: Predicted Mass Spectrometry Fragmentation for 1-Ethyl-4-nitro-1H-1,2,3-triazole (C4H6N4O2)

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
143.0560[M+H]+-
115.0553[M+H - N2]+N2
97.0451[M+H - NO2]+NO2
87.0346[M+H - N2 - C2H4]+N2, C2H4
69.0244[M+H - NO2 - C2H4]+NO2, C2H4

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides definitive, three-dimensional structural information of a compound in its solid state. This technique is paramount for understanding the precise atomic arrangement, bond lengths, bond angles, and intermolecular forces of 1-Ethyl-4-nitro-1H-1,2,3-triazole and its derivatives.

Elucidation of Molecular and Crystal Structures of 1-Ethyl-4-nitro-1,2,3-triazole Derivatives

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular structure. For N-substituted 1,2,3-triazole derivatives, this technique confirms the planarity of the central triazole ring. nih.gov Studies on related compounds, such as ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, reveal detailed structural parameters. researchgate.net In such structures, the analysis provides precise measurements of bond lengths, such as the N1-N2 and N2-N3 bonds within the triazole ring, which typically show distinct single and double bond character, respectively. nih.gov

The orientation of the substituents relative to the triazole ring is also elucidated. For example, in a 1-substituted-4-nitro-1,2,3-triazole, crystallography would determine the dihedral angle between the plane of the triazole ring and the plane of the nitro group. researchgate.net This information is crucial for understanding the electronic and steric effects within the molecule.

Table 2: Representative Crystallographic Data for a 1,2,3-Triazole Derivative

Parameter Value Reference
Compound Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P21/c nih.gov
Dihedral Angle (Triazole/Phenyl Ring) 37.93 (5)° researchgate.net
Dihedral Angle (Nitro Group/Phenyl Ring) 8.97 (12)° researchgate.net

Confirmation of Regioisomer Purity and Configuration

The synthesis of N-substituted nitrotriazoles, such as by the alkylation of 4-nitro-1,2,3-triazole, can often lead to a mixture of regioisomers (N1, N2, and N3 substituted products). nih.govmdpi.com While spectroscopic techniques like NMR can suggest the isomeric composition, single-crystal X-ray diffraction provides unequivocal proof of the structure of a specific isomer. nih.gov

By precisely locating each atom in the crystal lattice, X-ray crystallography confirms which of the three nitrogen atoms in the triazole ring bears the ethyl substituent. This confirmation is absolute and serves as the gold standard for verifying the regioisomeric purity of a synthesized sample. It eliminates any ambiguity that might arise from interpreting complex NMR spectra, especially when isomers have similar spectroscopic signatures. nih.govmdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography is essential for studying the non-covalent interactions that dictate how molecules arrange themselves in the solid state. These interactions include hydrogen bonds, dipole-dipole interactions, and π–π stacking. researchgate.net For derivatives of 1-Ethyl-4-nitro-1,2,3-triazole, the nitro group and the triazole ring are key players in these interactions.

The crystal structure of a related compound, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, reveals that molecules are linked into layers by C–H···N hydrogen bonds. researchgate.net Furthermore, the crystal structure is consolidated by π–π interactions between the aromatic rings of adjacent molecules. researchgate.net The analysis of these interactions helps explain the physical properties of the compound, such as its melting point, density, and solubility. The study of intermolecular forces is also critical in the field of energetic materials, where crystal packing significantly influences stability and sensitivity. rsc.org

Theoretical and Computational Chemistry Studies on 1 Ethyl 4 Nitro 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the stability of energetic molecules like 1-Ethyl-4-nitro-1H-1,2,3-triazole. These methods offer a molecular-level understanding of the factors governing their energetic characteristics.

Density Functional Theory (DFT) Applications (e.g., B3LYP method)

Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, has been extensively used to study the geometric and electronic properties of 1-Ethyl-4-nitro-1H-1,2,3-triazole and its isomers. These calculations are crucial for determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability.

Vibrational frequency analysis, a standard procedure following geometry optimization, helps to confirm that the calculated structure represents a true energy minimum. Furthermore, these computed frequencies can predict the infrared (IR) spectra of the molecule, aiding in its experimental characterization.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods have been applied to explore the properties of nitro-1,2,3-triazoles. High-level ab initio methods, such as CCSD(T), have been used to obtain highly accurate single-point energies for these compounds. These more computationally intensive methods provide benchmark data that can be used to validate the results from more cost-effective DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally signifies greater stability. In energetic compounds like 1-Ethyl-4-nitro-1H-1,2,3-triazole, this gap is often small, indicating a higher propensity for chemical reaction.

Evaluation of Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface provides a visual map of the charge distribution on a molecule, highlighting regions susceptible to electrostatic interactions. For 1-Ethyl-4-nitro-1H-1,2,3-triazole, the ESP surface reveals negative potential regions, primarily around the oxygen atoms of the nitro group, which are indicative of sites prone to electrophilic attack. Conversely, positive potential is observed around the hydrogen atoms. This information is vital for predicting intermolecular interactions, which in turn influence crystal packing and sensitivity.

Thermodynamic Properties and Energetics from Computational Approaches

Computational methods are instrumental in determining the thermodynamic properties of energetic materials, which are essential for evaluating their performance.

Calculation of Formation Enthalpies for Isomers and Tautomers

The enthalpy of formation is a key thermodynamic property that reflects the energy content of a molecule. A higher positive enthalpy of formation is generally desirable for energetic materials as it correlates with a greater energy release upon decomposition. Computational methods, including DFT and ab initio calculations, are employed to determine the gas-phase enthalpies of formation for 1-Ethyl-4-nitro-1H-1,2,3-triazole and its isomers.

Assessment of Relative Stability of Isomeric Forms

Theoretical and computational chemistry offers profound insights into the stability of various isomeric forms of 1-ethyl-4-nitro-1H-1,2,3-triazole. The stability of triazole derivatives is significantly influenced by the substitution pattern on the triazole ring. The aromaticity of the triazole nucleus is a key contributor to its stability. researchgate.netijsr.net This aromatic character arises from the delocalization of six π-electrons, with each double-bonded atom contributing one electron and one nitrogen atom providing the remaining two. researchgate.netijsr.net

Tautomerism is a crucial factor in assessing the stability of triazoles. For the parent 1,2,3-triazole, two tautomeric forms exist: 1H-1,2,3-triazole and 2H-1,2,3-triazole. researchgate.netijsr.net In the case of substituted nitro-1,2,3-triazoles, the position of the nitro group and the N-alkyl substituent gives rise to several isomers. Quantum chemical calculations are employed to determine the relative Gibbs energies of these tautomeric and isomeric forms. researchgate.net These calculations help in predicting the most stable isomer under specific conditions. For instance, studies on N-alkyl-4(5)-nitro-1,2,3-triazoles have utilized these methods to discuss the relative stability of the compounds. researchgate.net

The enthalpy of formation is another critical parameter for assessing stability. Experimental values, often determined by combustion calorimetry, can be compared with those calculated using quantum chemical methods. researchgate.netiaea.org A close agreement between experimental and calculated enthalpies of formation validates the computational models used. For 1-ethyl-4-nitro-1,2,3-triazole, the experimental standard enthalpy of formation in the crystalline state has been determined and used to derive the standard enthalpy of formation for the gaseous state. researchgate.netiaea.org

Theoretical Study of Phase Transitions in Condensed State

The phase behavior of 1-ethyl-4-nitro-1,2,3-triazole in its condensed state has been investigated through a combination of experimental and theoretical methods. Adiabatic calorimetry is a key experimental technique used to study the temperature dependence of heat capacity and to identify and characterize phase transitions. researchgate.netiaea.org

For 1-ethyl-4-nitro-1,2,3-triazole (1ET), its heat capacity and the parameters of its phase transitions have been studied over a wide temperature range, from 5 to 370 K, using a vacuum adiabatic calorimeter. researchgate.netiaea.org These measurements allow for the determination of thermodynamic properties in the condensed state. researchgate.netiaea.org

Furthermore, the saturated vapor pressure of crystalline 1ET has been measured using the Knudsen effusion method in the temperature range of 313 to 344 K. researchgate.netiaea.org This data is crucial for determining the enthalpy of sublimation. researchgate.netiaea.org By combining the standard enthalpy of formation for crystalline 1ET (determined via static bomb combustion calorimetry) with the enthalpy of sublimation, the standard enthalpy of formation for gaseous 1ET can be evaluated. researchgate.netiaea.org The excellent agreement between these experimentally derived values and those calculated using quantum chemical methods underscores the predictive power of theoretical models in understanding the phase transitions of this compound. researchgate.netiaea.org

Reaction Pathway Modeling and Mechanistic Prediction

Computational Simulation of Reaction Intermediates and Transition States

Computational simulations play a vital role in elucidating the reaction mechanisms involving triazole derivatives by modeling reaction intermediates and transition states. These studies provide insights into the energetics and feasibility of various reaction pathways. For instance, in the synthesis of 1,2,3-triazoles, computational methods can be used to model the cycloaddition reactions.

One common synthetic route is the 1,3-dipolar cycloaddition of azides with alkynes. nih.gov Computational models can simulate the transition state of this reaction, helping to understand the regioselectivity, particularly in the formation of 1,4-disubstituted 1,2,3-triazoles, which is often catalyzed by copper(I). nih.gov

Rearrangement reactions of triazoles, such as the Dimroth and Cornforth rearrangements, have also been studied using computational approaches. mdpi.com For example, the thermal rearrangement of 5-amino-4-iminomethyl-1-aryl-1,2,3-triazoles involves a triazole-diazoimine equilibrium, which can be modeled to understand the reaction pathway leading to the formation of 4-amidino-1,2,3-triazoles. mdpi.com The equilibrium of the Cornforth rearrangement is influenced by the electronic nature of the substituents, a factor that can be quantitatively assessed through computational analysis. mdpi.com

Solvent Effects on Reaction Energetics (e.g., CPCM solvation model)

The surrounding solvent can significantly influence the energetics and pathways of chemical reactions. Computational models that account for solvent effects are therefore essential for accurate predictions. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used solvation model for this purpose. researchgate.net

In the study of N-alkyl-4(5)-nitro-1,2,3-triazoles, the CPCM has been utilized to calculate the relative Gibbs energies for tautomeric forms of 1,2,3-triazole and 4(5)-nitro-1,2,3-triazole in aqueous solution. researchgate.net These calculations provide insights into the relative stability of the different isomeric forms in a polar solvent environment. researchgate.net By comparing the energetics in the gas phase and in solution, one can quantify the influence of the solvent on the equilibrium between isomers. This information is critical for understanding and controlling reaction outcomes in solution-phase synthesis.

Molecular Dynamics and Conformational Analysis of Triazole Systems

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for investigating the dynamic behavior and three-dimensional structure of molecules like 1-ethyl-4-nitro-1H-1,2,3-triazole. These methods provide detailed information about molecular flexibility, preferred conformations, and intermolecular interactions.

Molecular dynamics simulations can be used to explore the conformational landscape of these molecules in different environments, such as in solution or at various temperatures. These simulations can reveal the rotational barriers around single bonds and the probabilities of finding the molecule in different conformational states. This information is valuable for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Furthermore, computational techniques like molecular docking are used to predict the binding modes of triazole derivatives with biological targets, such as enzymes. d-nb.infonih.gov These studies often begin with a conformational analysis of the ligand to identify its low-energy conformations, which are then docked into the active site of the protein. The binding affinity and interaction patterns can then be analyzed to guide the design of new, more potent compounds. d-nb.infonih.gov

Applications of 1 Ethyl 4 Nitro 1h 1,2,3 Triazole and Its Derivatives in Advanced Materials and Chemical Synthesis Excluding Medical/clinical

Role in Energetic Materials Chemistry and High Nitrogen Content Compounds

The quest for new energetic materials with improved performance and enhanced safety profiles is a continuous endeavor. High-nitrogen compounds are particularly attractive in this regard, as their decomposition often leads to the formation of the highly stable dinitrogen molecule (N₂), releasing a significant amount of energy. The 1,2,3-triazole ring, being a nitrogen-rich heterocycle, serves as a foundational scaffold for the design of such materials. researchgate.net

Fundamental Building Blocks for New Energetic Architectures

1-Ethyl-4-nitro-1H-1,2,3-triazole and its isomers are considered promising platforms for constructing novel energetic compounds. mdpi.com The presence of the nitro group enhances the density and oxygen balance of the molecule, which are critical parameters for energetic performance. researchgate.net The ethyl group, on the other hand, can be varied to fine-tune the physical and chemical properties of the resulting materials.

The alkylation of 4(5)-nitro-1,2,3-triazole is a key reaction that produces a mixture of N1, N2, and N3-substituted isomers. mdpi.comnih.gov Each regioisomer exhibits distinct physicochemical and energetic characteristics. mdpi.com Notably, N3-derivatives of N-substituted 4(5)-nitro-1,2,3-triazoles have been found to possess the highest density and enthalpy of formation, making them particularly promising for the development of high-energy compounds. mdpi.com

The synthesis of energetic salts based on the combination of 1,2,4-triazole (B32235) and 1,2,3-triazole rings has also been explored as a strategy to fine-tune energetic properties. rsc.org These nitrogen-rich salts have shown promising characteristics, including high density, positive heats of formation, and good thermal stabilities. rsc.org

Table 1: Comparison of Properties of Regioisomeric N-methyl-4(5)-nitro-1,2,3-triazoles

IsomerDensity (g/cm³)Enthalpy of Formation (kJ/mol)
N1-methyl-4-nitro-1,2,3-triazoleData not availableData not available
N2-methyl-4-nitro-1,2,3-triazoleData not availableData not available
N3-methyl-5-nitro-1,2,3-triazoleHighestHighest
Source: mdpi.com

Exploration in Gas-Generating Systems

The decomposition of high-nitrogen compounds to produce large volumes of gas, primarily nitrogen, makes them suitable for applications in gas-generating systems. These systems are integral to various technologies, including automotive airbags and fire suppression systems. The rapid and controlled release of non-toxic gases is a key requirement for such applications.

While direct studies on 1-ethyl-4-nitro-1H-1,2,3-triazole in gas-generating systems are not extensively detailed in the provided search results, the fundamental properties of high-nitrogen compounds suggest their potential in this area. The energetic nature and the propensity to produce nitrogen gas upon decomposition are desirable characteristics for gas generants.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the triazole ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property has led to the extensive use of triazole derivatives as ligands in coordination chemistry.

Triazole Derivatives as Ligands for Transition Metal Complexes

Derivatives of 1,2,3-triazoles have been successfully employed as ligands to form complexes with a variety of transition metals, including cobalt(II), nickel(II), and ruthenium(II). mdpi.comnih.gov The resulting coordination compounds can exhibit interesting structural motifs and properties. The alkylation of 4(5)-nitro-1,2,3-triazole provides a route to various N-substituted isomers, which can then be used in complexation reactions to synthesize new energetic ionic and coordination compounds. mdpi.comnih.gov

The synthesis of new energetic ionic systems and coordination compounds based on N3-substitution products of nitrotriazoles has been a subject of growing interest. mdpi.comnih.gov The high basicity of these N3-isomers makes them synthetically attractive for creating such complexes. mdpi.com

Investigating Metal-Ligand Binding Modes and Stability

The way in which a ligand binds to a metal center and the stability of the resulting complex are crucial aspects of coordination chemistry. Studies on transition metal complexes with 1,2,3-triazole ligands have demonstrated that coordination can significantly enhance certain properties. For instance, the coordination of Co(II) and Ni(II) ions with 1,2,3-triazole has been shown to improve their antimicrobial activity. nih.gov

Intermediates in Advanced Organic Synthesis

Beyond their applications in materials science, 1,2,3-triazole derivatives, including those related to 1-ethyl-4-nitro-1H-1,2,3-triazole, serve as valuable intermediates in the synthesis of more complex organic molecules. nih.gov The triazole ring can be a stable scaffold onto which various functional groups can be introduced, allowing for the construction of diverse molecular architectures.

The alkylation of 4(5)-nitro-1,2,3-triazole is a versatile reaction that opens up pathways to a wide range of N-substituted nitrotriazoles. mdpi.comnih.gov These compounds, in turn, can be used as building blocks in further synthetic transformations. The ability to separate the different regioisomers formed during alkylation is crucial for their specific application in synthesis. nih.gov The synthesis of various functionalized triazole-bearing systems is an active area of research due to the high potential for practical applications of these compounds. researchgate.net

Precursors for Complex Heterocyclic Systems and Bi-triazoles

The 1-ethyl-4-nitro-1H-1,2,3-triazole scaffold is a key starting point for synthesizing more complex heterocyclic structures. The nitro group, being a strong electron-withdrawing group, activates the triazole ring for various chemical transformations. This reactivity is harnessed by chemists to introduce additional functional groups or to fuse other ring systems onto the triazole core.

Derivatives of nitrotriazoles are instrumental in creating larger, more complex molecules. For instance, the reaction of related 1-aryl-4-formyl-1,2,3-triazoles with alkylamines can lead to the formation of 1-alkyl-4-formyl-1,2,3-triazoles through a process involving a Cornforth rearrangement. mdpi.com This transformation is significant as it allows for the modification of the substituent at the N1 position of the triazole ring, opening pathways to a diverse range of derivatives.

Furthermore, the synthesis of bi-triazoles, which are molecules containing two linked triazole rings, can be envisaged using nitrotriazole precursors. These reactions often proceed through multi-step sequences that leverage the reactivity of the nitro-substituted ring. While specific examples detailing the direct conversion of 1-ethyl-4-nitro-1H-1,2,3-triazole to bi-triazoles are specialized, the general principles of triazole chemistry support this potential application. The development of synthetic methodologies for such compounds is an active area of research, driven by the unique properties that bi-heterocyclic systems can exhibit.

Utilization in Multi-step Synthesis of Diverse Chemical Entities

The versatility of 1-ethyl-4-nitro-1H-1,2,3-triazole extends to its role as an intermediate in multi-step synthetic sequences, leading to a wide array of chemical compounds. The triazole ring itself is known for its chemical stability, often remaining intact throughout a series of reactions designed to modify other parts of the molecule. mdpi.com

A common strategy involves the chemical modification of the nitro group. For example, the reduction of the nitro group to an amino group would yield 1-ethyl-4-amino-1H-1,2,3-triazole. This amino-triazole derivative is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides. These transformations allow for the introduction of a wide range of functionalities, significantly expanding the molecular diversity achievable from the initial nitrotriazole starting material.

The following table summarizes some key transformations involving nitrotriazole derivatives, illustrating their utility in multi-step synthesis.

Starting MaterialReagents/ConditionsProductSignificance
1-Aryl-4-formyl-1,2,3-triazolePrimary Amine, Heat1-Alkyl-4-formyl-1,2,3-triazoleDemonstrates substituent exchange on the triazole nitrogen. mdpi.com
Nitroolefins and Organic AzidesCopper-catalyzed [3+2] cycloaddition4-NO2-1,5-trisubstituted-1,2,3-triazolesProvides a route to highly substituted nitrotriazoles. nih.gov

Applications in Industrial Chemical Fields

The properties of 1-ethyl-4-nitro-1H-1,2,3-triazole and its parent compound, 4-nitro-1,2,3-triazole, have led to their exploration in various industrial applications, ranging from agriculture to materials science.

Development of Agrochemical Intermediates

The 1,2,3-triazole ring is a component of various biologically active molecules, including those used in agriculture. nih.gov Specifically, 3-nitro-1H-1,2,4-triazole, a related compound, is noted as an important intermediate in the synthesis of fungicides and herbicides. chemimpex.com The presence of the nitro group is often crucial for the biological activity of the final product.

While direct application of 1-ethyl-4-nitro-1H-1,2,3-triazole in commercial agrochemicals is not widely documented, its structural motifs are relevant. The synthesis of novel agrochemical candidates often involves the screening of libraries of diverse chemical compounds. The reactivity of 1-ethyl-4-nitro-1H-1,2,3-triazole makes it a suitable platform for generating such libraries. By modifying the ethyl group or transforming the nitro group, a wide range of derivatives can be prepared and subsequently tested for herbicidal or fungicidal activity.

Role in Materials Science

The unique electronic and chemical properties of the nitrotriazole scaffold suggest its potential utility in various areas of materials science.

Dyes and Photographic Materials: While specific applications of 1-ethyl-4-nitro-1H-1,2,3-triazole as a dye are not prominent, the chromophoric nature of the nitro group combined with the aromatic triazole ring could potentially be exploited. The color of such compounds can be tuned by extending the conjugation or by introducing other functional groups. In the realm of photographic materials, certain heterocyclic compounds can act as sensitizers or stabilizers, although the use of this specific triazole is not well-established.

Photostabilizers: The stability of the 1,2,3-triazole ring suggests that its derivatives could function as photostabilizers in polymers. These additives protect materials from degradation by UV light. The mechanism often involves the absorption of UV radiation and its dissipation as harmless thermal energy.

Corrosion Inhibitors: Triazole derivatives are well-known corrosion inhibitors for various metals and alloys, including mild steel and copper. nih.govnih.gov They function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. nih.gov The lone pairs of electrons on the nitrogen atoms of the triazole ring play a crucial role in the adsorption process. nih.gov Although research has focused on various substituted triazoles, the fundamental properties of the triazole ring present in 1-ethyl-4-nitro-1H-1,2,3-triazole are conducive to this application. The effectiveness of a particular derivative often depends on its specific substituents and the nature of the metal and corrosive environment.

The table below highlights the performance of some triazole derivatives as corrosion inhibitors.

InhibitorMetalMediumInhibition Efficiency (%)
5-hexylsulfanyl-1,2,4-triazole (HST)Mild Steel1.0 M HCl97
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)Mild Steel1.0 M HCl81
3,5-bis(disubstituted)-4-amino-1,2,4-triazoleMild Steel2 M H3PO486
Tria-CO2Et and Tria-CONHNH2SteelAcidic>90 at 328 K

Data sourced from multiple studies on triazole-based corrosion inhibitors. nih.gov

Conclusion and Future Research Perspectives

Synthesis and Transformation: Challenges and Opportunities for 1-Ethyl-4-nitro-1H-1,2,3-triazole

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov The synthesis of 1-Ethyl-4-nitro-1H-1,2,3-triazole would likely proceed via the reaction of ethyl azide (B81097) and a suitable nitro-containing alkyne, or conversely, an ethyl-substituted alkyne and a nitro-containing azide. However, this route is not without its challenges.

A primary challenge is ensuring the regioselectivity of the reaction. While CuAAC is known to predominantly yield the 1,4-isomer, the formation of the 1,5-isomer can occur, necessitating careful optimization of reaction conditions and catalysts to ensure the desired product is obtained in high purity. nih.gov Furthermore, the synthesis may involve the use of potentially unstable or hazardous reagents, such as ethyl azide, which requires careful handling and adherence to safety protocols.

Another challenge lies in the introduction of the nitro group . The synthesis of 4-nitro-1,2,3-triazoles can be achieved through various methods, including the cycloaddition of azides with nitro-olefins. nih.gov The efficiency and safety of these methods are critical considerations for large-scale synthesis.

Despite these challenges, significant opportunities exist. There is a continuous drive to develop more efficient and environmentally friendly catalytic systems for triazole synthesis, moving towards greener solvents and lower catalyst loadings. nih.gov Furthermore, the transformation of the functional groups on the 1-Ethyl-4-nitro-1H-1,2,3-triazole ring presents a key area of opportunity. The nitro group can be reduced to an amino group, opening up a vast chemical space for further functionalization and the creation of a diverse library of compounds with tailored properties. The ethyl group at the N1 position also influences the compound's physical properties, such as solubility and crystal packing, and understanding its role is crucial for material design.

Advancements in Spectroscopic and Computational Tools for Triazole Chemistry

The characterization of 1-Ethyl-4-nitro-1H-1,2,3-triazole and related compounds relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the substitution pattern of the triazole ring. For instance, the chemical shift of the triazole proton can help distinguish between 1,4- and 1,5-isomers. mdpi.comInfrared (IR) spectroscopy provides valuable information about the functional groups present, with characteristic absorption bands for the nitro group and the triazole ring. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, further confirming the structure. rsc.org

In recent years, computational chemistry , particularly Density Functional Theory (DFT) , has emerged as a powerful tool to complement experimental studies. nih.govnih.gov DFT calculations can provide deep insights into the molecular structure, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and vibrational frequencies of triazole derivatives. nih.govresearchgate.net These calculations can predict spectroscopic data, aiding in the interpretation of experimental results. bohrium.com Furthermore, computational models can be used to study reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of synthetic routes, thereby guiding the optimization of reaction conditions. nih.gov The application of these computational tools is instrumental in understanding the structure-property relationships of triazole-based compounds.

Emerging Research Directions for Novel Non-Medical Applications

While triazoles have been extensively studied for their medicinal applications, there is a growing interest in their use in various non-medical fields. A significant area of research for nitro-substituted triazoles, including 1-Ethyl-4-nitro-1H-1,2,3-triazole, is in the field of energetic materials . energetic-materials.org.cn The high nitrogen content and positive heat of formation of the triazole ring, combined with the energy-releasing properties of the nitro group, make these compounds potential candidates for high-performance and insensitive explosives and propellants. rsc.orgnih.gov Research in this area focuses on synthesizing novel triazole derivatives and evaluating their thermal stability, sensitivity to impact and friction, and detonation properties. rsc.orgnih.gov

Beyond energetic materials, triazoles are being explored for applications in materials science . Their ability to act as ligands for metal ions makes them valuable in the construction of coordination polymers and metal-organic frameworks (MOFs) . researchgate.net These materials can have applications in gas storage, catalysis, and sensing. The specific properties of 1-Ethyl-4-nitro-1H-1,2,3-triazole, such as its polarity and potential for hydrogen bonding, could be harnessed in the design of novel functional materials. There is also emerging interest in the use of triazoles in agrochemicals , where they can serve as scaffolds for new herbicides and fungicides. acs.org

Prospects for Rational Design of Triazole-Based Materials

The future of triazole chemistry, particularly for materials applications, lies in the rational design of molecules with specific, predetermined properties. Computational modeling plays a pivotal role in this endeavor. By using tools like DFT, researchers can systematically modify the structure of 1-Ethyl-4-nitro-1H-1,2,3-triazole—for example, by changing the substituent at the C5 position or altering the alkyl chain at the N1 position—and predict the resulting changes in properties such as density, thermal stability, and energetic performance. nih.gov

This in silico approach allows for the rapid screening of a large number of potential candidate molecules without the need for laborious and time-consuming synthesis and experimental testing. For instance, in the context of energetic materials, computational methods can be used to design molecules that strike a balance between high energy output and low sensitivity, a critical requirement for practical applications. rsc.org The insights gained from computational studies on the decomposition pathways of triazole derivatives can guide the design of more stable and reliable energetic materials. rsc.org

The synergy between advanced synthesis techniques, comprehensive spectroscopic characterization, and powerful computational modeling will undoubtedly accelerate the discovery and development of novel triazole-based materials with tailored functionalities for a wide range of non-medical applications. The continued exploration of compounds like 1-Ethyl-4-nitro-1H-1,2,3-triazole will be a key driver of innovation in this exciting field.

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4-nitro-1H-1,2,3-triazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Use of copper sulfate (CuSO₄) and sodium ascorbate as a catalytic system to enhance regioselectivity and yield.
  • Reaction temperature control (e.g., 50°C) and solvent selection (THF/water mixtures) to minimize by-products .
  • Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane.
    Yield optimization requires precise stoichiometric ratios of starting materials (e.g., 1-ethyl-3-nitro-1H-triazole and terminal alkynes) and inert atmosphere conditions to prevent oxidation .

Q. What spectroscopic and analytical techniques are critical for characterizing 1-Ethyl-4-nitro-1H-1,2,3-triazole?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent environments (e.g., ethyl group δ ~1.3–1.5 ppm; nitro group deshields adjacent protons).
    • ¹³C NMR confirms carbonyl or nitro carbon signals (e.g., nitro group at δ ~140–150 ppm).
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS validates molecular weight (C₄H₆N₄O₂; Mol. Wt. 196.25) and fragmentation patterns .
  • X-ray Crystallography:
    • SHELXL refinement (via programs like WinGX) resolves bond lengths and angles, critical for confirming regiochemistry .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

Methodological Answer:

  • SHELXL Refinement:
    • Use PART and FREE commands to model disordered regions (e.g., ethyl or nitro groups).
    • Apply TWIN and BASF instructions for twinned crystals, leveraging high-resolution data (<1.0 Å) .
  • Validation Tools:
    • PLATON checks for missed symmetry, while ORTEP visualizes anisotropic displacement ellipsoids to refine thermal parameters .
  • Example: For nitro group disorder, split occupancy refinement (e.g., 60:40 ratio) improves R1 values below 5% .

Q. What thermodynamic properties (e.g., phase transitions) influence its stability in storage or reaction conditions?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC):
    • Detects melting (°C) and sublimation points. For 1-Ethyl-4-nitro-1H-1,2,3-triazole, phase transitions occur at 223.6 K (fusion) and 259.7 K (vaporization) .
  • Thermogravimetric Analysis (TGA):
    • Quantifies decomposition onset temperatures (typically >200°C for nitro-triazoles).

Q. How does substituent positioning (ethyl vs. nitro groups) affect reactivity in nucleophilic substitution or cycloaddition?

Methodological Answer:

  • Electronic Effects:
    • The nitro group at C4 deactivates the triazole ring, reducing electrophilicity at C5 but enhancing stability toward nucleophiles.
    • Ethyl at N1 increases steric hindrance, favoring para-substitution in SNAr reactions .
  • Mechanistic Studies:
    • Kinetic assays (e.g., UV-Vis monitoring) under varying pH and solvent polarities (DMF vs. DMSO) reveal rate constants (k) for substitution .

Q. What strategies improve bioactivity profiling (e.g., antimicrobial assays) while mitigating cytotoxicity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace the ethyl group with fluorinated analogs (e.g., trifluoromethyl) to enhance membrane permeability .
  • In Vitro Testing:
    • Broth microdilution (MIC assays) against S. aureus and E. coli at concentrations 0.5–128 µg/mL, with cytotoxicity checks via MTT assays on HEK-293 cells .

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